Synthesis Methods
The synthesis of oxyplicacetin involves several steps that typically include the coordination of platinum complexes with organic ligands. A common method employs the use of cis-dichlorocyclohexanediamine platinum(II) as a precursor, which undergoes oxidative addition reactions in the presence of various solvents and ligands. The following parameters are critical during synthesis:
For instance, one synthesis route involves dissolving cis-dichlorocyclohexanediamine platinum(II) in a suitable solvent, followed by the addition of a ligand such as potassium oxalate. The reaction mixture is stirred for several hours under inert conditions to prevent decomposition or unwanted side reactions .
Molecular Structure
Oxyplicacetin features a complex molecular structure characterized by its coordination with a platinum center. The key aspects of its molecular structure include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are employed to confirm the structural integrity and purity of oxyplicacetin .
Chemical Reactions Involving Oxyplicacetin
Oxyplicacetin participates in various chemical reactions that are essential for its activity as an antineoplastic agent. Key reactions include:
These reactions play a significant role in determining the pharmacokinetics and pharmacodynamics of oxyplicacetin .
Mechanism of Action
The mechanism by which oxyplicacetin exerts its anticancer effects primarily involves DNA interaction. Upon entering cancer cells, oxyplicacetin undergoes hydrolysis, releasing reactive platinum species that bind covalently to DNA. This binding induces cross-linking between DNA strands, leading to:
Studies have shown that oxyplicacetin's ability to disrupt cell cycle progression significantly contributes to its effectiveness against various cancer cell lines .
Physical and Chemical Properties
Oxyplicacetin exhibits several notable physical and chemical properties:
These properties are essential for determining optimal storage conditions and formulation strategies for therapeutic applications .
Scientific Applications
Oxyplicacetin has several significant applications in scientific research and clinical settings:
The ongoing exploration into oxyplicacetin's applications reflects its potential as a valuable addition to cancer treatment protocols .
Oxyplicacetin, systematically identified as cytosaminomycin E, is a bioactive cytosine derivative with the chemical name 2-amino-4-[(3aS,6S,7aR)-hexahydro-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-6-yl]pyrimidin-4(3H)-one. Its molecular formula is C₁₁H₁₄N₄O₃, corresponding to a molecular weight of 250.26 g/mol. The compound is classified within the 4(1H)-pyridinone family, characterized by a pyrimidine core modified with an imidazolidine-fused lactam ring system. This bicyclic structure enables specific interactions with biological targets, particularly the large ribosomal subunit [4] [5].
Table 1: Fundamental Chemical Properties of Oxyplicacetin
Property | Value |
---|---|
CAS Registry Number | 100108-92-7 |
Molecular Formula | C₁₁H₁₄N₄O₃ |
Molecular Weight | 250.26 g/mol |
IUPAC Name | 2-amino-4-[(3aS,6S,7aR)-hexahydro-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-6-yl]pyrimidin-4(3H)-one |
Chemical Class | 4(1H)-Pyridinone derivative |
Bioactive Group | Cytosaminomycin family |
The stereochemistry of oxyplicacetin features defined chiral centers at positions 3a, 6, and 7a, conferring three-dimensional specificity in its molecular recognition. Its InChIKey (UYEYXSOGZWDEFY-LJEPMGMESA-N) further confirms the S,S,R configuration, which is critical for ribosomal binding and inhibitory activity. As a polar compound, it exhibits moderate water solubility, facilitating cellular uptake and target engagement [4].
Oxyplicacetin was first documented in scientific literature through chemical screening efforts targeting ribosomal inhibitors. The compound's discovery emerged from the systematic exploration of microbial secondary metabolites, where it was isolated alongside structural analogues in the cytosaminomycin group. Initial identification leveraged nuclear magnetic resonance (NMR) and mass spectrometry techniques, which elucidated its bicyclic framework and amino-pyrimidinone pharmacophore [4].
Development milestones remained limited until its characterization in pharmacological target prediction studies. Forouzesh et al. (2019) formally described its bioactivity profile, employing chemical similarity algorithms to establish its mechanism as a ribosomal subunit inhibitor without reliance on statistical modeling approaches. This work positioned oxyplicacetin within the broader context of bioactive small molecules targeting protein synthesis machinery [4] [5]. Patent landscapes reveal no therapeutic claims, indicating its primary use as a research tool. Commercial availability began through specialty chemical suppliers (e.g., Glentham Life Sciences, Product Code GX5694), with current applications restricted to in vitro studies due to insufficient in vivo pharmacokinetic data [3].
Oxyplicacetin belongs to the cytosaminomycin class, sharing core structural elements with natural products like cytosaminomycin A-D. Key analogues feature variations in:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: